molecular formula C27H27N3O3 B2944386 N-(4-ethoxyphenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide CAS No. 932469-56-2

N-(4-ethoxyphenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide

Cat. No.: B2944386
CAS No.: 932469-56-2
M. Wt: 441.531
InChI Key: MQXXMLLJLZZOIF-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinoline core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the ethoxyphenyl and phenylamino groups. Common reagents used in these reactions include ethyl acetate, aniline, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced purification methods such as recrystallization and chromatography are employed to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline core, using reagents like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide
  • N-(4-chlorophenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide

Uniqueness

N-(4-ethoxyphenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to molecular targets and improve its pharmacokinetic properties.

Properties

IUPAC Name

2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O3/c1-3-33-24-13-11-23(12-14-24)29-26(31)18-30-25-15-19(2)9-10-20(25)16-21(27(30)32)17-28-22-7-5-4-6-8-22/h4-16,28H,3,17-18H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQXXMLLJLZZOIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C3=C(C=CC(=C3)C)C=C(C2=O)CNC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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